Lipophilicity Shift: 1,2,4-Triazole Regioisomer vs. 1,2,3-Triazole Regioisomer
The target compound (4-methyl-4H-1,2,4-triazol-3-yl sulfanone) exhibits an XLogP3 of 0.3, whereas its 1,2,3-triazole regioisomer—imino(methyl)(1-methyl-1H-1,2,3-triazol-5-yl)-λ⁶-sulfanone (CAS 2375273-52-0)—has a computed LogP of −1.04 [1][2]. This represents a ΔLogP of approximately +1.3 log units, placing the 1,2,4-triazole congener in a substantially more lipophilic range that is closer to the optimal CNS and cellular permeability window (LogP 1–3) [3]. In drug design, a LogP difference of >1 unit is frequently associated with a >10-fold change in membrane partition coefficient, translating to measurable differences in passive permeability [3].
| Evidence Dimension | Computed lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.3 (PubChem, XLogP3 3.0 algorithm) |
| Comparator Or Baseline | imino(methyl)(1-methyl-1H-1,2,3-triazol-5-yl)-λ⁶-sulfanone; LogP = −1.04 (ChemSpace computed) |
| Quantified Difference | ΔLogP ≈ +1.34 (target minus comparator) |
| Conditions | Computed values from PubChem (XLogP3 3.0) and ChemSpace, respectively; experimental logD₇.₄ not available |
Why This Matters
A ΔLogP of >1.3 directly impacts membrane permeability predictions and dictates whether the compound is suitable for intracellular target engagement or CNS-penetrant programs, making regioisomer selection a critical procurement decision.
- [1] PubChem Compound Summary, CID 137701753, Imino(methyl)(4-methyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/137701753 (accessed 2026-05-13). View Source
- [2] ChemSpace. imino(methyl)(1-methyl-1H-1,2,3-triazol-5-yl)-λ⁶-sulfanone (CSSB00159270360). https://chem-space.com/CSSB00159270360-716B85 (accessed 2026-05-13). View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. DOI: 10.1517/17460441003605098. View Source
